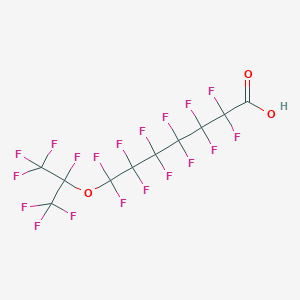![molecular formula C23H36N4O5 B12084714 CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]- CAS No. 1143571-96-3](/img/structure/B12084714.png)
CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(Z)]- is a complex organic compound with the molecular formula C23H36N4O5 and a molecular weight of 448.556 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl group and a tert-butyl ester, making it a subject of interest in various scientific fields.
準備方法
The synthesis of Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(Z)]- involves multiple steps. One common synthetic route includes the reaction of 4-[2-(1-pyrrolidinyl)ethoxy]aniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride in tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature (25°C) over a period of time .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidinyl group, using reagents like alkyl halides.
科学的研究の応用
Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(Z)]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrolidinyl group is known to interact with various receptors and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .
類似化合物との比較
Similar compounds include:
Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester: This compound also contains a carbamate group and a tert-butyl ester but differs in the presence of a piperazinyl group instead of a pyrrolidinyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a simpler structure with a phenyl group and an isopropyl ester.
特性
CAS番号 |
1143571-96-3 |
|---|---|
分子式 |
C23H36N4O5 |
分子量 |
448.6 g/mol |
IUPAC名 |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-pyrrolidin-1-ylethoxy)phenyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C23H36N4O5/c1-22(2,3)31-20(28)25-19(26-21(29)32-23(4,5)6)24-17-9-11-18(12-10-17)30-16-15-27-13-7-8-14-27/h9-12H,7-8,13-16H2,1-6H3,(H2,24,25,26,28,29) |
InChIキー |
WXXWRPVOIXRIHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)OCCN2CCCC2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12084632.png)
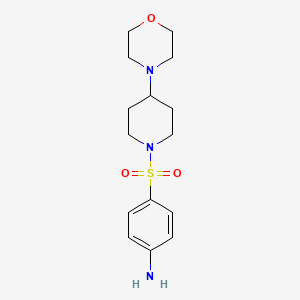

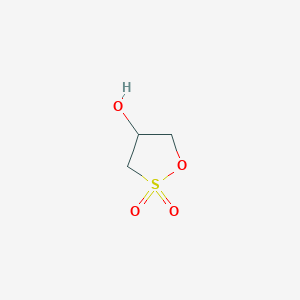

![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)
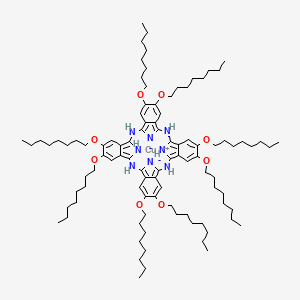

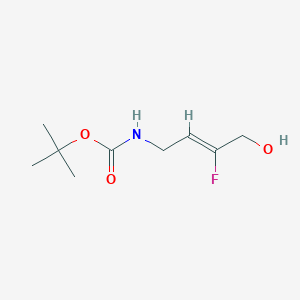
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
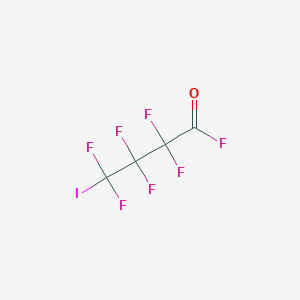
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
